molecular formula C15H9N3O2S B5762311 3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile

3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B5762311
M. Wt: 295.3 g/mol
InChI Key: BVRJJZGAGQJFLU-UHFFFAOYSA-N
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Description

3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route begins with the preparation of a chalcone intermediate, which is then treated with 2-cyanothioacetamide in ethanol in the presence of a base such as trimethylamine. This reaction yields the corresponding pyridinethione derivative, which can be further reacted with various reagents like 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives with potential biological activities .

Scientific Research Applications

    Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.

    Biology: It has shown promise in biological assays, particularly for its antimicrobial and anticancer properties.

    Medicine: Research indicates potential therapeutic applications, including as an antimicrobial agent against strains like E. coli and B.

    Industry: Its unique structural properties make it a candidate for the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt cellular processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Properties

IUPAC Name

3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c16-6-13-14(17)9-2-3-10(18-15(9)21-13)8-1-4-11-12(5-8)20-7-19-11/h1-5H,7,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRJJZGAGQJFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C(=C(S4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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